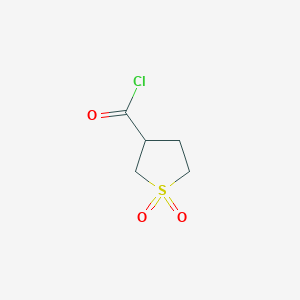

1,1-Dioxothiolane-3-carbonyl chloride

Description

Properties

IUPAC Name |

1,1-dioxothiolane-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMEXPHHNLIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664665 | |

| Record name | 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89463-78-5 | |

| Record name | 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydro-3-thiophenecarbonyl chloride 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Acetal Formation (Ring Closure)

One of the most widely used methods to prepare 1,3-oxathiolane derivatives (including 1,1-dioxothiolane analogs) is acid-catalyzed cyclization via acetal formation with elimination of water. This involves condensation of a vicinal mercaptoalcohol (or mercaptoalkanol) with a carbonyl compound (aldehyde or ketone) under dehydrating acidic conditions.

- Early work used phosphorus pentoxide and sand to condense vicinal mercaptoalkanols with carbonyl compounds.

- Other catalysts include fused zinc chloride, anhydrous sodium sulfate, or p-toluenesulfonic acid with azeotropic removal of water (e.g., using a Dean-Stark apparatus with benzene or toluene as entrainer).

- Boron trifluoride etherate in glacial acetic acid has also been used to facilitate ring closure by promoting acetal formation, sometimes allowing the product to separate directly from the reaction mixture.

This method is adaptable to various aldehydes and ketones, allowing the formation of the 1,3-oxathiolane ring which can then be oxidized to the 1,1-dioxide (sulfone) form.

Oxidation to 1,1-Dioxide (Sulfone)

After ring formation, the thiolane sulfur is oxidized to the sulfone (1,1-dioxide) state, typically using oxidants such as:

- Hydrogen peroxide (H2O2)

- Peracids (e.g., m-chloroperbenzoic acid)

- Other suitable oxidizing agents

This oxidation step is crucial to obtain the 1,1-dioxothiolane ring system.

Conversion to this compound

Starting from the Corresponding Carboxylic Acid

The carbonyl chloride functionality at the 3-position is commonly introduced by chlorination of the corresponding carboxylic acid derivative of the 1,1-dioxothiolane ring.

- The carboxylic acid precursor can be prepared by hydrolysis of esters or other derivatives.

- Typical chlorinating agents include phosgene (COCl2), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2.

Phosgene-Mediated Carbonyl Chloride Formation Using Catalytic Adducts

A refined method involves the use of phosgene in the presence of catalytic adducts of phosgene and N,N-disubstituted formamides (such as diethylformamide). This process offers advantages in selectivity, yield, and operational conditions:

- The reaction is carried out in a reactor packed with a stationary phase of the catalytic adduct.

- Carboxylic acid and phosgene are introduced in equimolar amounts (molar ratio ~1:1).

- Temperature ranges from 20°C to 140°C, preferably 30°C to 80°C.

- Pressure is atmospheric or slightly elevated (0.1 to 5 bar).

- The reaction proceeds with laminar flow to avoid turbulence and ensure efficient contact.

- The carbonyl chloride product separates out and can be collected directly, often requiring minimal purification.

This method has been demonstrated for various carboxylic acids and is applicable to the 1,1-dioxothiolane-3-carboxylic acid to form the corresponding carbonyl chloride efficiently with high yield and purity.

Summary Data Table of Preparation Steps

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| 1. Ring Formation | Vicinal mercaptoalkanols + aldehyde/ketone, acid catalyst (e.g., p-TsOH, BF3·OEt2), Dean-Stark water removal | Formation of 1,3-oxathiolane ring |

| 2. Oxidation to Sulfone | H2O2 or peracids | Conversion of thiolane sulfur to sulfone (1,1-dioxide) |

| 3. Hydrolysis (if starting from ester) | Acid or base hydrolysis | Preparation of 1,1-dioxothiolane-3-carboxylic acid |

| 4. Carbonyl Chloride Formation | Phosgene + catalytic adduct (e.g., phosgene + diethylformamide), 30-80°C, atmospheric pressure | Efficient formation of this compound with high yield |

Detailed Research Findings and Notes

Patent EP0460239A1 discusses the preparation of 1,3,2-dioxathiolane oxide derivatives, including hydrolysis and condensation steps relevant to thiolane derivatives. It highlights the use of acid hydrolysis and condensation with active esters or acid chlorides to obtain the desired ring systems and derivatives.

Patent US5245063A details an improved process for preparing carbonyl chlorides from carboxylic acids using phosgene and catalytic adducts of phosgene with N,N-disubstituted formamides. This method ensures high yields (above 95%) and purity, with controlled reaction conditions avoiding phosgene loss and side reactions. Such methodology can be adapted for 1,1-dioxothiolane-3-carboxylic acid to yield the carbonyl chloride.

The acid-catalyzed ring formation method is well-established in the literature for 1,3-oxathiolanes and can be extended to 1,1-dioxothiolane derivatives by subsequent oxidation. This approach is versatile and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxothiolane-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1,1-dioxothiolane-3-carboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to form 1,1-dioxothiolane-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form acyl chlorides.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

1,1-Dioxothiolane-3-carboxylic Acid: Formed through hydrolysis.

1,1-Dioxothiolane-3-methanol: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry Applications

Thiol Protease Inhibition

One of the prominent applications of 1,1-Dioxothiolane-3-carbonyl chloride is its role as an inhibitor of thiol proteases. Research has indicated that derivatives of dioxothiolane compounds exhibit significant inhibitory effects on enzymes such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L. These enzymes are implicated in various diseases, including myotonic dystrophy, inflammation, renal hypertension, cataracts, myocardial infarction, viral infections, malignant tumors, osteoporosis, and allergic diseases .

Table 1: Inhibitory Effects on Thiol Proteases

| Enzyme Type | Inhibition Activity | Related Diseases |

|---|---|---|

| Calcium-dependent neutral protease (CANP) | Significant | Myotonic dystrophy, inflammation |

| Cathepsin B | Moderate | Cancer, osteoporosis |

| Cathepsin H | High | Inflammation |

| Cathepsin L | Moderate | Viral infections |

Case Study: Development of Thiol Protease Inhibitors

A study documented the synthesis of several 1,3,2-dioxathiolane oxide derivatives that exhibited enhanced inhibitory activity against thiol proteases compared to conventional inhibitors. These findings suggest that this compound can be utilized in developing new therapeutic agents for diseases associated with abnormal protease activity .

Material Science Applications

Electrolyte Solutions in Battery Technology

In material science, this compound has been explored as a component in electrolyte formulations for batteries. Its unique chemical structure allows it to interact favorably with other components in the electrolyte solution, potentially enhancing the performance and stability of battery systems. Research has indicated that incorporating dioxothiolane compounds can improve ionic conductivity and reduce degradation during charge-discharge cycles .

Table 2: Performance Metrics of Dioxothiolane-Based Electrolytes

| Property | Dioxothiolane-Based Electrolyte | Conventional Electrolyte |

|---|---|---|

| Ionic Conductivity | Higher | Lower |

| Cycle Stability | Improved | Moderate |

| Temperature Range | Wider | Limited |

Case Study: Battery Performance Enhancement

A recent study demonstrated that using a dioxothiolane-based electrolyte significantly increased the cycle life of lithium-ion batteries compared to traditional electrolytes. The findings highlighted the potential for these compounds to contribute to more efficient energy storage solutions .

Mechanism of Action

The mechanism of action of 1,1-dioxothiolane-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

1,1-Dioxothiolane-3-carbonyl Chloride

- Core structure : 1,1-dioxothiolane (sulfone ring) with a carbonyl chloride group.

- Key functional groups : Sulfone (-SO₂-) and acyl chloride (-COCl).

- Reactivity : High reactivity due to the electron-withdrawing sulfone group, which accelerates nucleophilic acyl substitution reactions.

1-Isopropyl-5-oxopyrrolidine-3-carbonyl Chloride (CAS: 1181455-29-7)

- Core structure : Pyrrolidone (5-membered lactam) with an isopropyl substituent and carbonyl chloride.

- Key functional groups : Lactam (cyclic amide) and acyl chloride.

- Reactivity : Moderate reactivity due to steric hindrance from the isopropyl group and resonance stabilization of the lactam ring, which reduces electrophilicity compared to sulfone-containing analogs .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

1,1-Dioxothiolane-3-carbonyl chloride is a sulfur-containing compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its dioxothiolane ring structure, which is known for its reactivity and ability to interact with various biological molecules. The molecular formula of this compound is C4H5ClO3S, and it features both carbonyl and thiol functional groups that contribute to its biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through the inhibition of proteolytic enzymes, particularly thiol proteases. These enzymes play crucial roles in various physiological processes, including protein degradation and cellular signaling. The compound's mechanism of action involves:

- Inhibition of Thiol Proteases : It has been shown to inhibit enzymes such as cathepsins B, H, and L, which are involved in protein catabolism and are implicated in diseases like cancer and muscular dystrophy .

- Reactivity with Biomolecules : The carbonyl group can react with nucleophiles such as thiol groups in proteins, potentially leading to the modification of enzyme activity or protein function.

In Vitro Studies

Research indicates that this compound demonstrates significant inhibitory effects against various thiol proteases. For instance:

- Cathepsin Inhibition : A study reported that this compound effectively inhibits cathepsins with IC50 values in the low micromolar range, suggesting a potent effect on these enzymes .

- Antimicrobial Activity : Preliminary assessments have indicated potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Muscular Dystrophy Treatment : Similar compounds have been investigated for their ability to inhibit proteases involved in muscle degradation. This opens avenues for developing treatments for muscular dystrophies .

- Cancer Research : The inhibition of cathepsins by this compound may provide a pathway for cancer therapies aimed at reducing tumor growth and metastasis by modulating proteolytic activity .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. How can 1,1-dioxothiolane-3-carbonyl chloride be synthesized with high purity for experimental use?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) Oxidation of thiolane derivatives to form 1,1-dioxothiolane, followed by (2) reaction with phosgene or oxalyl chloride under anhydrous conditions to introduce the carbonyl chloride group. Purity (>95%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via HPLC or GC-MS . Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis. Analytical standards (e.g., CAS registry data) should guide validation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹³C and ¹H NMR to confirm the dioxothiolane ring and carbonyl chloride functionality.

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

- Elemental Analysis : Validate stoichiometry (C, H, S, Cl). Cross-reference with databases like PubChem or CAS for spectral libraries .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store under inert gas at -20°C to minimize hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Conduct stability tests under varying pH and temperature; degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing dioxothiolane ring enhances electrophilicity, accelerating reactions with amines or alcohols. Compare kinetic data (e.g., second-order rate constants) with benzoyl chloride or acetyl chloride. Use stopped-flow spectroscopy or in situ FT-IR to monitor reaction progress. Computational studies (DFT) can model transition states and charge distribution .

Q. What are the challenges in achieving regioselective reactions with this compound?

- Methodological Answer : Competing reactions (e.g., ring-opening of the dioxothiolane) may occur. Optimize reaction conditions:

- Solvent Polarity : Low-polarity solvents (toluene) favor carbonyl reactivity over ring cleavage.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize the carbonyl intermediate.

- Temperature Control : Lower temperatures (-10°C to 0°C) reduce side reactions. Monitor regioselectivity via ¹H NMR or X-ray crystallography of products .

Q. How can computational modeling predict the stability of derivatives synthesized from this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations to assess thermodynamic stability of derivatives (e.g., amides, esters). Parameters like Gibbs free energy (ΔG) and bond dissociation energies (BDEs) can predict degradation pathways. Compare with experimental stability data (e.g., accelerated aging studies) .

Q. How do contradictions in reported synthetic yields arise, and how can they be resolved?

- Methodological Answer : Variability often stems from trace moisture or impurities in reagents. Replicate procedures with strict anhydrous conditions and reagent purity checks (e.g., Karl Fischer titration). Statistical analysis (e.g., ANOVA) of yield data across labs can identify systematic errors. Cross-validate with alternative routes (e.g., using thiophosgene instead of oxalyl chloride) .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reagent sources (e.g., anhydrous solvents from Sigma-Aldrich) and batch-specific variations.

- Data Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm structural assignments.

- Ethical Compliance : Adhere to waste disposal protocols for chlorinated compounds (e.g., neutralization before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.